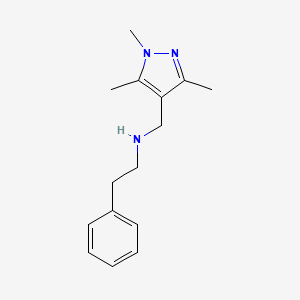

2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine

CAS No.: 1152935-94-8

Cat. No.: VC8052062

Molecular Formula: C15H21N3

Molecular Weight: 243.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152935-94-8 |

|---|---|

| Molecular Formula | C15H21N3 |

| Molecular Weight | 243.35 g/mol |

| IUPAC Name | 2-phenyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine |

| Standard InChI | InChI=1S/C15H21N3/c1-12-15(13(2)18(3)17-12)11-16-10-9-14-7-5-4-6-8-14/h4-8,16H,9-11H2,1-3H3 |

| Standard InChI Key | FZYWSJYZWJKYPS-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C)C)CNCCC2=CC=CC=C2 |

| Canonical SMILES | CC1=C(C(=NN1C)C)CNCCC2=CC=CC=C2 |

Introduction

Pyrazole Derivatives and Their Significance

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These compounds are often used as building blocks in the synthesis of more complex molecules with specific biological targets.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives typically involves condensation reactions or cycloaddition reactions. For example, the preparation of N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine involves the reaction of 2-aminothiazole with (3,5-dimethyl-1H-pyrazol-1-yl)methanol in acetonitrile under reflux conditions .

Biological Activities

Pyrazole derivatives have been explored for their antioxidant properties. Compounds containing pyrazole, thiazole, and pyridine moieties have shown promising antioxidant activity, which could be beneficial in developing therapeutic agents .

Structural Analysis and Spectroscopy

For compounds like 2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine, structural analysis would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help confirm the molecular structure and purity of the compound.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by analyzing the chemical shifts and coupling constants of hydrogen and carbon atoms. For example, the 1H NMR spectrum of N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine shows specific chemical shifts that confirm its structure .

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. This technique is essential for verifying the identity and purity of synthesized compounds.

Potential Applications

While specific applications of 2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine are not detailed in the available literature, pyrazole derivatives in general have been explored for their potential in drug development, particularly in areas like anticancer and anti-inflammatory therapies.

Pharmaceutical Applications

Pyrazole-based compounds have shown promise as AMPK inhibitors, which are being developed for anticancer treatments . Additionally, some pyrazole derivatives exhibit anti-inflammatory properties, making them candidates for drugs targeting inflammatory conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume